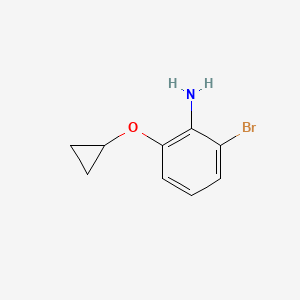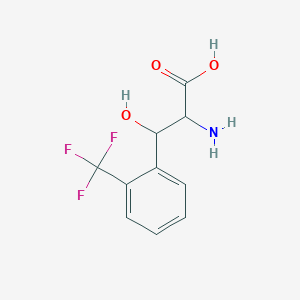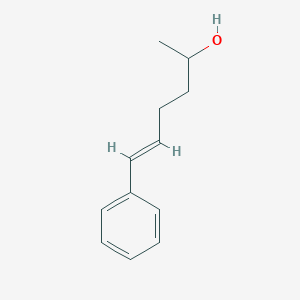
6-Phenylhex-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylhex-5-en-2-ol: is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is notable for its unique structure, which includes both an alcohol and an alkene functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Phenylhex-5-en-2-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium . This method is highly regioselective and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck arylation reactions. The use of ionic liquids as solvents in these reactions helps to minimize environmental impact and improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 6-Phenylhex-5-en-2-one or 6-Phenylhex-5-enal.
Reduction: 6-Phenylhexan-2-ol.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Phenylhex-5-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, making them valuable in the study of oxidative stress and related diseases .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to determine the full extent of its medicinal benefits .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable component in the formulation of perfumes and other scented products .
Wirkmechanismus
The mechanism of action of 6-Phenylhex-5-en-2-ol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the alcohol and alkene groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Phenylhex-5-ynoic acid: This compound has a similar structure but contains a triple bond instead of a double bond.
6-Phenylhex-5-en-2-one: This compound is an oxidized form of 6-Phenylhex-5-en-2-ol, with a ketone group replacing the alcohol group.
6-Phenylhexan-2-ol: This compound is a reduced form of this compound, with a saturated carbon chain.
Uniqueness: this compound is unique due to its combination of an alcohol and an alkene functional group. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
(E)-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+ |
InChI-Schlüssel |
LRZPIGKETDANGW-UXBLZVDNSA-N |
Isomerische SMILES |
CC(CC/C=C/C1=CC=CC=C1)O |
Kanonische SMILES |
CC(CCC=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


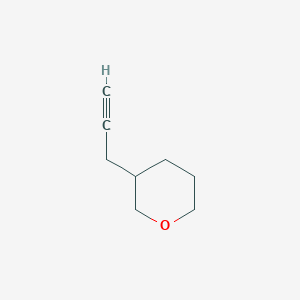
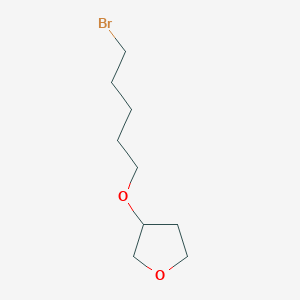
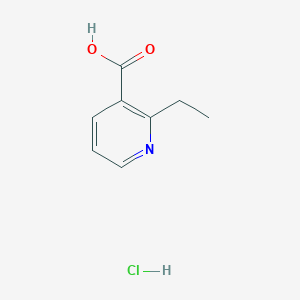
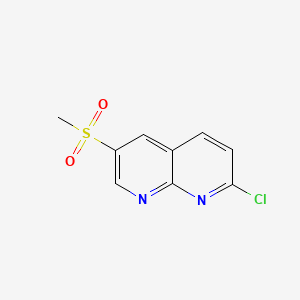
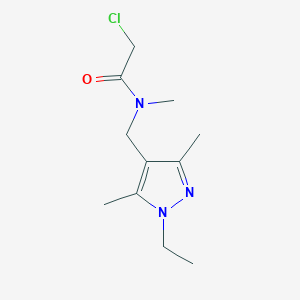
![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
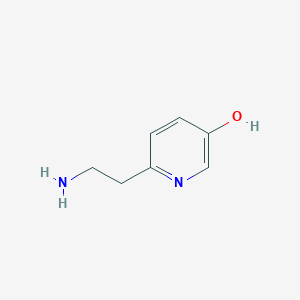


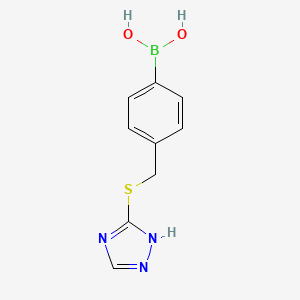
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
